molecular formula C6H9BrF3NO2 B13639482 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate

3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate

Cat. No.: B13639482
M. Wt: 264.04 g/mol
InChI Key: HSQZKFOBCBMSFR-UHFFFAOYSA-N
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Description

3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate is a heterocyclic compound that features a four-membered azetidine ring with a bromomethyl group and a trifluoroacetate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate typically involves the bromination of azetidine derivatives. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The reaction conditions often involve the use of potassium carbonate as a base at elevated temperatures in a solvent system such as acetonitrile and methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

    Cycloaddition Reactions: These reactions often require photochemical conditions or the presence of catalysts to proceed efficiently.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and substituted amines.

    Cycloaddition Products: These reactions can yield complex bicyclic or polycyclic structures.

Scientific Research Applications

3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The azetidine ring’s strain also contributes to its reactivity, facilitating ring-opening reactions and the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: 3-(Bromomethyl)azetidine 2,2,2-trifluoroacetate is unique due to its combination of a bromomethyl group and a trifluoroacetate moiety, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry .

Properties

Molecular Formula

C6H9BrF3NO2

Molecular Weight

264.04 g/mol

IUPAC Name

3-(bromomethyl)azetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H8BrN.C2HF3O2/c5-1-4-2-6-3-4;3-2(4,5)1(6)7/h4,6H,1-3H2;(H,6,7)

InChI Key

HSQZKFOBCBMSFR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CBr.C(=O)(C(F)(F)F)O

Origin of Product

United States

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